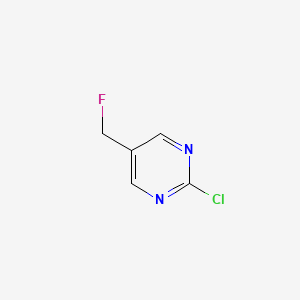

2-Chloro-5-(fluoromethyl)pyrimidine

Description

Significance of Pyrimidine (B1678525) Scaffolds in Chemical Research

The pyrimidine scaffold is a fundamental heterocyclic motif that forms the backbone of numerous biologically significant molecules. As a core component of the nucleobases uracil, thymine, and cytosine, pyrimidines are integral to the structure of DNA and RNA. This inherent biological relevance has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry, with a vast number of synthetic derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The structural versatility of the pyrimidine core allows for extensive functionalization, enabling chemists to modulate the biological activity and physicochemical properties of the resulting molecules.

Role of Halogenated Heterocycles as Synthetic Handles

Halogenated heterocycles are indispensable tools in organic synthesis, serving as versatile intermediates for the construction of more complex molecular architectures. The presence of a halogen atom on a heterocyclic ring, such as pyrimidine, introduces a reactive "handle" that can participate in a variety of chemical transformations. Halogens, particularly chlorine and bromine, are excellent leaving groups in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of nucleophiles. Furthermore, halogenated heterocycles are key substrates in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.

Introduction of Fluorinated Motifs in Organic Molecules

The incorporation of fluorine into organic molecules has become a widespread strategy in drug discovery and materials science. The unique properties of fluorine, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the biological and physical properties of a molecule. The introduction of a fluorinated motif, such as a fluoromethyl group, can enhance metabolic stability by blocking sites of oxidative metabolism. Additionally, fluorine substitution can alter a molecule's lipophilicity, membrane permeability, and binding affinity for biological targets by modifying its electronic and conformational properties.

Contextualization of 2-Chloro-5-(fluoromethyl)pyrimidine within Pyrimidine Chemistry

This compound is a chemical entity that strategically combines the key features of a pyrimidine scaffold, a halogenated synthetic handle, and a fluorinated motif. The pyrimidine core provides a well-established framework with inherent biological potential. The chloro substituent at the 2-position serves as a versatile reactive site for further chemical modification, primarily through nucleophilic substitution or cross-coupling reactions. The fluoromethyl group at the 5-position introduces the beneficial properties associated with fluorination, such as increased metabolic stability and altered electronic characteristics. Consequently, this compound represents a valuable building block for the synthesis of novel compounds with potential applications in medicinal chemistry and other areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(fluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClFN2/c6-5-8-2-4(1-7)3-9-5/h2-3H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDSCSUUXNQANL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 5 Fluoromethyl Pyrimidine and Analogues

General Strategies for Halogenated Pyrimidine (B1678525) Synthesis

The creation of halogenated pyrimidines is a cornerstone of heterocyclic synthesis, owing to the utility of the halogen as a versatile handle for further chemical transformations. Two primary strategies dominate this field: nucleophilic aromatic substitution on an activated pyrimidine ring and the de novo construction of the ring through cyclization reactions.

The pyrimidine ring is classified as a π-deficient heterocycle, a characteristic that is enhanced by the presence of its two nitrogen atoms. wikipedia.org This electron deficiency makes the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions, particularly at the 2-, 4-, and 6-positions. wikipedia.orgstackexchange.com This reactivity is a fundamental tool in medicinal and agrochemistry for the modification of pyrimidine and other heterocyclic scaffolds. nih.gov

The classical mechanism for SNAr involves a two-step addition-elimination sequence proceeding through a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent computational and kinetic studies suggest that for many SNAr reactions on pyrimidines, especially those involving good leaving groups like chloride or bromide, a concerted (cSNAr) mechanism is more likely. nih.gov In this concerted pathway, the bond to the nucleophile forms concurrently with the breaking of the bond to the leaving group.

A common application of this reaction is the conversion of hydroxypyrimidines (pyrimidinones) or aminopyrimidines into chloropyrimidines. For instance, 2-hydroxypyrimidine can be converted to 2-chloropyrimidine (B141910) using chlorinating agents like phosphorus oxychloride (POCl₃) or phosgene. wikipedia.orggoogle.com Similarly, an amino group can be displaced by a chlorine atom. wikipedia.org The efficiency of these substitutions makes SNAr a vital strategy for introducing halogens onto a pre-formed pyrimidine ring.

Table 1: Overview of Nucleophilic Aromatic Substitution (SNAr) on Pyrimidines

| Leaving Group | Typical Reagent | Incoming Nucleophile (Product) | General Conditions |

|---|---|---|---|

| -OH (from pyrimidinone) | POCl₃, PCl₅ | -Cl (Chloropyrimidine) | Elevated temperatures |

| -NH₂ | NaNO₂/HCl (Sandmeyer-type) | -Cl (Chloropyrimidine) | Aqueous acid, cool temperatures |

| -Cl, -Br | RONa, RSH, R₂NH | -OR (Alkoxy), -SR (Thioether), -NR₂ (Amino) | Varies; often with base in a polar solvent |

The de novo synthesis of the pyrimidine ring is a highly versatile approach that allows for the incorporation of desired substituents from the outset. The most traditional and widely used method involves the condensation of a three-carbon component, typically a β-dicarbonyl compound, with an N-C-N synthon such as an amidine, urea, or guanidine. wikipedia.orgresearchgate.net This approach, often referred to as the Principal Synthesis, provides direct access to a wide array of substituted pyrimidines.

Beyond this classic method, several other powerful cyclization strategies have been developed:

Biginelli Reaction : A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea (or thiourea) to produce dihydropyrimidinones, which can be subsequently aromatized and functionalized. wikipedia.orgrsc.org

Catalytic Cycloadditions : Modern organometallic catalysis has introduced new pathways. For example, copper-catalyzed cycloaddition reactions of alkynes with amidines or guanidines serve as a powerful tool for constructing substituted pyrimidines. mdpi.com

[2+2+2] Cyclization : An innovative approach involves the cascade [2+2+2] cyclization of vinyl thianthrenium salts with nitriles. This method is notable for proceeding under mild, metal-free, and additive-free conditions, offering a sustainable route to pyrimidine derivatives. rsc.org

These cyclization methods provide strategic advantages, particularly when the required substituents are sensitive to the conditions of post-synthesis modification reactions. nih.gov

Table 2: Comparison of Key Cyclization Strategies for Pyrimidine Synthesis

| Reaction Name | Key Reactants | Primary Product Type | Key Advantages |

|---|---|---|---|

| Principal Synthesis | β-Dicarbonyl compound + Amidine/Urea/Guanidine | Substituted Pyrimidines/Pyrimidinones | High versatility, readily available starting materials. wikipedia.org |

| Biginelli Reaction | Aldehyde + β-Ketoester + Urea/Thiourea | Dihydropyrimidinones | One-pot, multicomponent, high atom economy. rsc.org |

| Copper-Catalyzed Cycloaddition | Terminal Alkyne + Amidine/Guanidine | Substituted Pyrimidines | Good functional group tolerance, catalytic. mdpi.com |

| [2+2+2] Cascade Cyclization | Vinyl Thianthrenium Salt + Nitrile | Substituted Pyrimidines | Metal-free, mild conditions, innovative. rsc.org |

Approaches to Introducing Fluoromethyl Substituents on Pyrimidine Rings

The incorporation of fluorine-containing groups, such as the fluoromethyl moiety, is a critical strategy in drug design to modulate properties like metabolic stability and lipophilicity. nih.gov The introduction of a single fluorine atom onto a methyl group attached to a pyrimidine ring can be accomplished through several conceptual and practical routes.

The direct conversion of a C-H bond in a methyl group to a C-F bond is a synthetically challenging but highly desirable transformation. While direct fluorination of an unactivated methyl group on a pyrimidine ring is not a standard procedure, conceptual approaches can be drawn from modern fluorination chemistry applied to other aromatic systems.

Electrophilic fluorination reagents, such as N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®, are widely used for the direct fluorination of aromatic C-H bonds. rsc.orgmdpi.com These reactions often require directing groups or transition-metal catalysts to achieve regioselectivity. rsc.org Another class of reagents, such as acetyl hypofluorite, can perform electrophilic fluorination on activated aromatic rings. acs.org

Applying these methods to the methyl group of a hypothetical 2-chloro-5-methylpyrimidine would likely involve a free-radical mechanism rather than an electrophilic aromatic substitution. The reaction would require careful control to prevent over-fluorination to difluoro- or trifluoromethyl groups and to manage selectivity between the methyl and pyrimidine ring C-H bonds. This remains a conceptual challenge requiring significant methodological development.

A more established and practical strategy for introducing a fluoromethyl group involves a two-step process: installation of a precursor group followed by its conversion to the desired fluoromethyl moiety. This approach circumvents the difficulties of direct selective fluorination.

The most common method is a halogen exchange (halex) reaction. This typically involves:

Synthesis of a Halomethyl Intermediate : A precursor such as 2-chloro-5-(chloromethyl)pyrimidine or 2-chloro-5-(bromomethyl)pyrimidine is synthesized. This is often achieved through radical halogenation of the corresponding 5-methylpyrimidine.

Nucleophilic Fluorination : The halomethyl intermediate is then treated with a nucleophilic fluoride source to displace the chloride or bromide.

Common fluoride sources for this substitution include alkali metal fluorides like potassium fluoride (KF), often used with a phase-transfer catalyst, or other reagents like silver fluoride (AgF) or tetrabutylammonium fluoride (TBAF). This strategy is analogous to well-established industrial processes for synthesizing trifluoromethylated heterocycles, where a trichloromethyl group is first installed and subsequently fluorinated. google.comgoogle.com

Alternatively, a 5-hydroxymethylpyrimidine can be used as a precursor. The hydroxyl group is first converted into a better leaving group, such as a tosylate or mesylate, which is then readily displaced by a fluoride ion.

Table 3: Precursor-Based Synthesis of the Fluoromethyl Group

| Precursor Group at C5 | Activation/Conversion Step | Typical Fluorinating Agent | Product Group |

|---|---|---|---|

| -CH₂Cl or -CH₂Br | Direct displacement (Halogen Exchange) | KF, AgF, TBAF | -CH₂F |

| -CH₂OH | Conversion to -CH₂OTs or -CH₂OMs | KF, TBAF | -CH₂F |

| -CHO | Reduction to -CH₂OH, then as above | NaBH₄ (reduction), then TsCl, then KF | -CH₂F |

Optimization of Synthetic Routes for 2-Chloro-5-(fluoromethyl)pyrimidine

Route A: Ring Functionalization Strategy This route begins with a readily available substituted pyrimidine, such as 2-hydroxy-5-methylpyrimidine (5-methyluracil), and introduces the required functional groups sequentially.

Chlorination : Convert 2-hydroxy-5-methylpyrimidine to 2-chloro-5-methylpyrimidine using a standard chlorinating agent like POCl₃. Optimization parameters include reaction time, temperature, and the potential use of a catalytic amount of a tertiary amine (e.g., dimethylaniline) to accelerate the reaction.

Radical Halogenation : Introduce a halogen at the methyl position via a free-radical reaction (e.g., using N-chlorosuccinimide or N-bromosuccinimide with a radical initiator like AIBN) to form 2-chloro-5-(halomethyl)pyrimidine. Key optimization variables are the choice of halogenating agent, initiator concentration, solvent, and light/heat conditions to maximize mono-halogenation and minimize side products.

Fluoride Exchange : Displace the halogen with fluoride using a nucleophilic fluoride source. Optimization would focus on screening fluoride salts (KF, CsF), solvents (aprotic polar solvents like DMF, DMSO, or acetonitrile), the use of phase-transfer catalysts (e.g., 18-crown-6 or a quaternary ammonium salt) to enhance fluoride solubility and reactivity, and temperature control to ensure complete reaction without decomposition.

Route B: Ring Formation (Cyclization) Strategy This approach involves building the pyrimidine ring from precursors that already contain the key carbon fragments, potentially including the fluoromethyl group.

Precursor Synthesis : Synthesize a suitable 1,3-dicarbonyl equivalent containing a fluoromethyl group, such as 2-(fluoromethyl)malondialdehyde or its synthetic equivalent. The synthesis and stability of this precursor are critical optimization points.

Cyclization and Chlorination : Condense the fluoromethylated 1,3-dicarbonyl precursor with urea. This would form 5-(fluoromethyl)pyrimidin-2-one. Optimization would involve screening condensation agents (acid or base catalysis) and reaction conditions to maximize the yield of the cyclization step. The resulting pyrimidinone would then be chlorinated using POCl₃, as described in Route A, to yield the final product.

A comparison of these routes suggests that the Ring Functionalization Strategy (Route A) may be more practical, as it starts from more common building blocks. However, its multi-step nature requires careful optimization at each stage. The Ring Formation Strategy (Route B) is more convergent but relies on the accessibility of a specialized fluoromethylated precursor.

Table 4: Comparison of Optimized Synthetic Routes

| Parameter | Route A: Ring Functionalization | Route B: Ring Formation |

|---|---|---|

| Starting Materials | 5-Methyluracil, POCl₃, NBS/NCS, KF | 2-(Fluoromethyl)dicarbonyl precursor, Urea, POCl₃ |

| Key Optimization Steps | Controlling radical mono-halogenation; efficiency of fluoride exchange reaction. | Synthesis and stability of the fluorinated precursor; yield of the initial cyclization. |

| Pros | Utilizes common starting materials; well-established reaction types. | Fewer steps post-precursor synthesis (more convergent). |

| Cons | Multiple steps; potential for side products in radical reaction. | Requires synthesis of a specialized, potentially unstable precursor. |

Reaction Conditions and Catalysis for Chloropyrimidine Synthesis

The introduction of a chlorine atom into the pyrimidine ring is a critical transformation, and various methods have been developed to achieve this efficiently. The choice of reagents and catalysts is paramount in determining the yield, purity, and applicability of the synthesis.

Traditional methods for the synthesis of chloropyrimidines often involve the use of strong chlorinating agents. For instance, the conversion of hydroxypyrimidines to their chloro-counterparts can be achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). In many cases, amines such as N,N-dimethylaniline or N,N-diethylaniline are added to improve yields. However, the work-up of these reactions on an industrial scale can be hazardous, with a high risk of uncontrollable heat generation when quenching with water. google.com Distillative work-up can also be problematic, leading to the decomposition of the desired chloropyrimidine and sublimation of amine hydrochlorides. google.com

Modern catalytic systems offer more controlled and efficient routes to pyrimidine derivatives. Various transition metals have been shown to effectively catalyze the formation of the pyrimidine ring and its subsequent functionalization.

Iron Catalysis: An iron(II)-complex, prepared in situ, can catalyze the modular synthesis of pyrimidine derivatives from ketones, aldehydes, or esters and amidines. This method proceeds with broad functional group tolerance.

Iridium Catalysis: Iridium-pincer complexes have been utilized in the multicomponent synthesis of pyrimidines from amidines and alcohols. nih.gov This process involves a sequence of condensation and dehydrogenation steps to form the aromatic ring. nih.gov

Copper Catalysis: Copper-catalyzed reactions, such as the cyclization of ketones with nitriles or tandem reactions involving trichloroacetonitrile and sulfonyl azides, provide versatile pathways to diversely functionalized pyrimidines.

For the synthesis of halogenated analogues, such as 2-chloro-5-trifluoromethylpyridine, gas-phase chlorination of a precursor like 3-trifluoromethylpyridine at high temperatures (150°C-350°C) in the presence of a molecular sieve catalyst is an effective method. Liquid-phase chlorination using free-radical initiators like peroxides or azonitriles in a solvent such as carbon tetrachloride also yields the desired product.

Below is a table summarizing various catalytic systems for pyrimidine synthesis.

| Catalyst System | Starting Materials | Reaction Type | Key Features |

| Iron(II)-complex / TEMPO | Ketones/Aldehydes/Esters + Amidines | Cyclization | Broad functional group tolerance, regioselective. |

| PN₅P–Ir–pincer complexes | Alcohols + Amidines | Multicomponent Condensation/Dehydrogenation | Sustainable, regioselective, yields up to 93%. nih.gov |

| Copper(II) | Alkynes + Amidines/Guanidines | Cycloaddition | Powerful tool for pyrimidine construction. |

| Zinc Chloride (ZnCl₂) | Enamines + Orthoformates + Ammonium Acetate | Three-component coupling | Single-step synthesis of 4,5-disubstituted pyrimidines. |

Regioselective Functionalization of Pyrimidine Rings

Controlling the position of substituents on the pyrimidine ring is crucial for defining the biological activity of the final compound. The electronic nature of the pyrimidine ring, which is electron-deficient, dictates its reactivity towards nucleophiles, particularly in SNAr (Nucleophilic Aromatic Substitution) reactions.

In polysubstituted pyrimidines, such as 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, nucleophilic substitution typically occurs selectively at the C-4 position. However, the regioselectivity can be reversed. The use of tertiary amine nucleophiles has been shown to direct the SNAr reaction to the C-2 position with excellent selectivity. princeton-acs.org This reaction proceeds via an in-situ N-dealkylation of an intermediate, providing access to pyrimidine structures that are otherwise difficult to synthesize. princeton-acs.org

Palladium catalysis is another powerful tool for achieving regioselective functionalization. For the amination of substituted di- and trichloropyrimidines, a palladium catalyst derived from a dialkylbiarylphosphine ligand can direct the substitution to the 2-position. researchgate.net For more challenging substrates, converting the 4-chloro substituent to a 4-thiomethoxy group can be employed, which then directs amination exclusively to the 2-position. researchgate.net

The key to achieving high regioselectivity often lies in the careful selection of catalysts, nucleophiles, and directing groups. For example, using 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for the parent dichloropyrimidine can facilitate regioselective amination at the C2 position. researchgate.net

Scale-Up Considerations in Pyrimidine Synthesis

Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a unique set of challenges that must be addressed to ensure the process is safe, efficient, robust, and economically viable.

Process Safety and Reaction Conditions: Chlorination reactions, in particular, can pose significant safety risks on a large scale. The use of reagents like phosphorus oxychloride necessitates careful thermal management to prevent runaway reactions, especially during the quenching step. google.com Industrial processes often seek to avoid aqueous work-ups of such reaction mixtures due to the potential for violent exotherms and the formation of difficult-to-handle byproducts. google.com An alternative approach involves removing the excess chlorinating agent by distillation and then dissolving the resulting mixture of the chloropyrimidine and amine hydrochloride in a solvent that selectively dissolves the product, allowing the salt to be removed by filtration. google.com Flow chemistry is an increasingly adopted technology to mitigate safety concerns, as it allows for better control over reaction temperature and pressure in small, continuous-flow reactors. This can be particularly advantageous for hazardous reactions.

Purification and Impurity Control: On a large scale, purification by chromatography is often undesirable due to high costs and solvent consumption. Therefore, developing processes where the final product can be isolated by crystallization is highly preferred. princeton-acs.org This requires a thorough understanding of the impurity profile of the reaction. An analytical control strategy must be developed to track the origin, fate, and clearance of impurities throughout the process to ensure the final product meets stringent quality specifications. nih.gov For chloropyrimidines that are sensitive or readily sublime, distillation using a solvent with a similar boiling point can be an effective purification strategy after the initial extraction and filtration steps. google.com

Chemical Reactivity and Transformation Pathways of 2 Chloro 5 Fluoromethyl Pyrimidine

Nucleophilic Substitution Reactions at the C2-Chlorine Atom

The chlorine atom at the C2 position of the pyrimidine (B1678525) ring is susceptible to nucleophilic aromatic substitution (SNAr). The pyrimidine ring's nitrogen atoms act as strong electron-withdrawing groups, activating the ring towards attack by nucleophiles. This activation is particularly pronounced at the C2 and C4/C6 positions. In 2-Chloro-5-(fluoromethyl)pyrimidine, the C2-chlorine serves as a good leaving group, facilitating reactions with a variety of nucleophiles.

Amination Reactions

The displacement of the C2-chlorine by amine nucleophiles is a common and synthetically useful reaction. This transformation provides a direct route to a diverse range of 2-amino-5-(fluoromethyl)pyrimidine derivatives. The reaction typically proceeds by the attack of an amine on the C2 carbon, followed by the elimination of the chloride ion.

Research on analogous 5-(trifluoromethyl)pyrimidine systems has demonstrated that these compounds readily undergo amination. For instance, various aniline derivatives can be coupled at the C2 position to produce potent Epidermal Growth Factor Receptor (EGFR) inhibitors nih.gov. The reaction conditions for such transformations can vary, but often involve heating the chloropyrimidine with the desired amine in a suitable solvent, sometimes in the presence of a base to neutralize the HCl generated. Given the high reactivity of 2-chloropyrimidines towards nucleophilic attack, these amination reactions can often be performed without the need for precious metal catalysts researchgate.net.

Table 1: Examples of Amination Reactions on Related Pyrimidine Cores

| Reactant | Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyrimidine derivative | Aniline derivative | 2-Anilino-5-(trifluoromethyl)pyrimidine | Heating in a solvent like isopropanol | nih.gov |

| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | 4-Chloro-2-(diethylamino)-5-nitropyrimidine | Room temperature in CHCl3 | researchgate.net |

| 2-Chloropyrimidine (B141910) | Various amines | 2-Aminopyrimidine derivatives | Heating in water with KF as a base | researchgate.net |

Alkoxylation and Thiolation Reactions

Similar to amination, the C2-chlorine can be displaced by oxygen and sulfur nucleophiles to form ethers and thioethers, respectively. These reactions expand the range of accessible derivatives of 5-(fluoromethyl)pyrimidine.

Alkoxylation: The reaction with alkoxides (e.g., sodium methoxide) or phenoxides results in the formation of 2-alkoxy or 2-aryloxy pyrimidines. Studies on structurally similar pyrimidines, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, have shown that nucleophilic substitution with sodium phenoxide proceeds to yield the corresponding phenoxy derivative rsc.org. It is expected that this compound would react in a similar fashion with various alkoxides.

Thiolation: Thiolates are potent nucleophiles that can readily displace the chlorine atom. The reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium thiophenoxide, for example, leads to the formation of the corresponding phenylthioether rsc.org. The resulting 2-alkylthio or 2-arylthio pyrimidines can be further modified, for instance, through oxidation to sulfoxides and sulfones, which in turn are also susceptible to nucleophilic displacement rsc.org.

Hydrolysis Pathways (Conceptual)

Conceptually, the C2-chlorine atom of this compound can be replaced by a hydroxyl group through hydrolysis. This reaction would lead to the formation of 5-(fluoromethyl)pyrimidin-2-one. The hydrolysis of chloropyrimidines is often catalyzed by acid acs.org. Studies have shown a high degree of selectivity in these reactions; for example, a 2-chloro isomer of a substituted pyrimidine was found to hydrolyze 1750 times faster than the 6-chloro isomer in 12 N HCl acs.org.

The hydrolysis can proceed under various conditions, from aqueous acid to high-temperature water. For instance, the hydrolysis of 2-chloropyridine has been studied in supercritical water, demonstrating that the C-Cl bond can be cleaved under these conditions ntnu.no. While hydrolysis can be a desired transformation, it can also be a competing side reaction during other nucleophilic substitutions, especially when conducted in aqueous or alcoholic solvents rsc.orgnih.gov. The rate and extent of hydrolysis would depend on factors such as pH, temperature, and the presence of catalysts.

Reactions Involving the C5-Fluoromethyl Group

The C5-fluoromethyl group (-CH2F) is generally more stable than the C2-chlorine atom. Its reactivity is largely dictated by the properties of the strong carbon-fluorine bond.

Functional Group Interconversions of the Fluoromethyl Moiety (Conceptual; based on general fluorine chemistry)

While the C-F bond is robust, conceptual pathways for the interconversion of the fluoromethyl group can be considered based on established principles of organic synthesis. The monofluoromethyl group is often considered a bioisostere for other functionalities like hydroxyl (-CH2OH), methoxy (-CH2OCH3), amino (-CH2NH2), and thiol (-CH2SH) groups researchgate.net. This bioisosteric relationship suggests that synthetic routes to these analogous compounds from a fluoromethyl starting material would be of interest.

Direct conversion of the -CH2F group is challenging. However, multi-step sequences, which are common in functional group interconversions, could be envisioned solubilityofthings.comfiveable.meub.edu. For example, a hypothetical pathway might involve a nucleophilic substitution on the fluoromethyl carbon. This would be a difficult reaction due to the poor leaving group ability of fluoride but could potentially be activated under specific conditions, such as with strong Lewis acids. More plausible transformations might involve reactions at the adjacent methylene protons, although their acidity is not expected to be high. The development of novel catalytic methods is a key area of research for enabling challenging C-F bond functionalizations .

Stability and Reactivity under Various Conditions (Conceptual; based on C-F bond properties)

The stability of the fluoromethyl group is a defining characteristic of the molecule. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which imparts significant metabolic and chemical stability mdpi.commdpi.com.

Cross-Coupling Reactions at the Pyrimidine Core

The chlorine atom at the C2 position of this compound is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of complex molecules with desired properties.

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated pyrimidines. The C-Cl bond in this compound can be activated by a palladium(0) catalyst to undergo oxidative addition, initiating the catalytic cycle.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyrimidine with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.govillinois.edu It is one of the most versatile methods for forming C-C bonds. nih.gov For related chloropyrimidines, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as K₂CO₃ or Na₂CO₃ in solvents like dioxane or DMF are commonly employed. mdpi.comnih.gov The reaction temperature can range from room temperature to over 100°C, sometimes utilizing microwave irradiation to accelerate the reaction. mdpi.comnih.govnih.gov

Negishi Coupling: The Negishi reaction couples the chloropyrimidine with an organozinc reagent. nih.govnih.gov This method is particularly useful for coupling with alkyl, aryl, or vinyl zinc halides. Palladium catalysts, often with bulky phosphine ligands like P(t-Bu)₃, are effective for this transformation. nih.gov The reaction is typically carried out in aprotic polar solvents such as DMA or THF. nih.gov Negishi couplings are known for their high functional group tolerance and reactivity. rsc.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the chloropyrimidine with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgmdpi.com This reaction forms a new carbon-carbon bond at the vinylic position of the alkene. wikipedia.orgmdpi.com Common catalysts include Pd(OAc)₂ with phosphine ligands, or phosphine-free systems. organic-chemistry.org The base, often a tertiary amine like Et₃N or an inorganic base like NaOAc, is crucial for the reaction mechanism. mdpi.com

| Reaction | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₂CO₃, Na₂CO₃ | Dioxane, DMF, Toluene/H₂O |

| Negishi | Organozinc Reagent (e.g., R-ZnX) | Pd(P(t-Bu)₃)₂, Pd(PPh₃)₄ | Not required | DMA, THF |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Palladacycles | Et₃N, NaOAc | DMF, Acetonitrile |

The primary method for forging new carbon-carbon bonds at the pyrimidine core of this compound is through the aforementioned palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide variety of carbon-based substituents at the C2 position.

Arylation and Heteroarylation: The Suzuki-Miyaura and Negishi reactions are extensively used to introduce aryl and heteroaryl groups. This is achieved by using the corresponding aryl- or heteroarylboronic acids (Suzuki-Miyaura) or organozinc reagents (Negishi). mdpi.comnih.govrsc.org

Alkylation: The Negishi coupling is particularly effective for introducing sp³-hybridized carbon centers (alkyl groups) onto the pyrimidine ring, a transformation that can be challenging with other methods. nih.govnih.gov

Alkenylation and Alkynylation: The Heck reaction provides a direct route to vinylated pyrimidines. organic-chemistry.orgwikipedia.orgrsc.org For alkynylation, the Sonogashira coupling (a palladium/copper-cocatalyzed reaction with a terminal alkyne) is the standard method, though not explicitly listed in the initial scope.

The choice of reaction depends on the desired substituent and the available starting materials. The reactivity of the C-Cl bond in this compound makes it a suitable substrate for these transformations, leading to a diverse array of 2-substituted-5-(fluoromethyl)pyrimidines.

Other Derivatization Strategies on the Pyrimidine Ring

Beyond palladium-catalyzed C-C bond formation, the chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring facilitates the attack of nucleophiles at this position. This allows for the introduction of various heteroatom-based functional groups.

Common nucleophiles used in SNAr reactions with chloropyrimidines include:

Amines (Amination): Primary and secondary amines can displace the chloride to form 2-aminopyrimidine derivatives. These reactions are fundamental in the synthesis of many biologically active compounds.

Alcohols/Phenols (Alkoxylation/Aryloxylation): Alkoxides and phenoxides react to form 2-ether derivatives.

Thiols (Thiolation): Thiolates can displace the chloride to yield 2-thiopyrimidine derivatives.

These substitution reactions are often promoted by heat or the presence of a base to generate the nucleophile in situ. The SNAr pathway provides a complementary strategy to cross-coupling reactions, focusing on the formation of carbon-heteroatom bonds.

| Reaction Type | Reagent | Functional Group Introduced | Resulting Compound Class |

|---|---|---|---|

| Amination | R¹R²NH | -NR¹R² | 2-Aminopyrimidines |

| Alkoxylation | R-OH / Base | -OR | 2-Alkoxypyrimidines |

| Aryloxylation | Ar-OH / Base | -OAr | 2-Aryloxypyrimidines |

| Thiolation | R-SH / Base | -SR | 2-Alkylthiopyrimidines |

Derivatization Strategies and Analogue Synthesis Utilizing 2 Chloro 5 Fluoromethyl Pyrimidine

Design and Synthesis of Novel Pyrimidine (B1678525) Analogues

The chemical scaffold of 2-Chloro-5-(fluoromethyl)pyrimidine serves as a foundational element for the development of a wide array of novel pyrimidine analogues. The reactivity of the chlorine atom at the C2 position facilitates nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of more complex heterocyclic systems. Research has demonstrated the successful synthesis of diverse derivatives, including fused heterocyclic structures and compounds bearing amide moieties.

One notable strategy involves the synthesis of thiazolo[4,5-d]pyrimidine derivatives. This class of compounds is characterized by the fusion of a thiazole ring to the pyrimidine core. The synthetic pathway to these molecules often involves multi-step sequences, starting with the displacement of the chloro group and subsequent cyclization reactions to form the fused bicyclic system. For instance, new 7-oxo, 7-chloro, and 7-amino derivatives of 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines have been synthesized and characterized. mdpi.com The initial steps typically involve the preparation of a 4-amino-thiazole-5-carboxamide, which then undergoes cyclization with a reagent that provides the trifluoromethyl group, such as trifluoroacetic anhydride (B1165640), to form the pyrimidine ring. mdpi.com

Another significant derivatization approach is the synthesis of pyrimidine analogues containing an amide moiety. These compounds are typically prepared by coupling the pyrimidine core with various aromatic or aliphatic acids. nih.govfrontiersin.org The synthesis can be designed where the amide linkage is attached to a substituent that has displaced the C2-chloro group. For example, a key intermediate can be reacted with an aromatic acid in the presence of a coupling agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and a catalyst such as dimethylaminopyridine (DMAP) to yield the final amide products. frontiersin.org

The following table summarizes representative strategies for the synthesis of novel pyrimidine analogues.

| Analogue Class | General Synthetic Approach | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Thiazolo[4,5-d]pyrimidines | Cyclocondensation of an amino-thiazole carboxamide intermediate. | Trifluoroacetic anhydride, heating. | mdpi.com |

| Amide-bearing Pyrimidines | Amide coupling reaction between a pyrimidine-containing intermediate and a carboxylic acid. | EDCI, DMAP, Dichloromethane. | frontiersin.org |

| 7-Substituted-aminothiazolo[4,5-d]pyrimidines | Nucleophilic substitution on a 7-chloro-thiazolo[4,5-d]pyrimidine intermediate. | Various amines. | nih.gov |

Exploration of Substituent Effects on Reactivity and Molecular Properties

The reactivity of the this compound scaffold is profoundly influenced by the nature of its substituents. The pyrimidine ring itself is an electron-deficient system due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr) at the halogenated positions. The substituent at the C5 position plays a crucial role in modulating this reactivity.

The 5-(trifluoromethyl) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly enhances the electrophilicity of the carbon atoms in the pyrimidine ring, particularly the C2 and C4 positions, making them more susceptible to attack by nucleophiles. Research on related heterocyclic systems, such as pyridines, provides quantitative insight into these substituent effects. Studies comparing the rates of nucleophilic substitution have shown that a trifluoromethyl (CF₃) group increases the reactivity of a neighboring chloro-substituent to a greater extent than single halogen atoms. researchgate.net This rate enhancement is attributed to the powerful inductive effect of the CF₃ group, which stabilizes the negatively charged Meisenheimer complex intermediate formed during the SNAr reaction. researchgate.net

Conversely, electron-donating groups at the C5 position are expected to decrease the rate of nucleophilic substitution. Studies on 1,2,3-triazines have shown that electron-donating substituents at C5, such as methoxy (OMe) or methylthio (SMe), slow down the rate of cycloaddition reactions, a process also dependent on the electronic nature of the heterocyclic ring. nih.gov While the reaction type is different, the underlying principle of electronic influence is transferable. The electron-donating nature of these groups reduces the electrophilicity of the ring, thereby disfavoring attack by electron-rich species.

The following table provides a qualitative comparison of the effect of different C5-substituents on the rate of nucleophilic substitution at the C2-chloro position.

| C5-Substituent | Electronic Effect | Effect on SNAr Rate | Reference |

|---|---|---|---|

| -CF₃ (Trifluoromethyl) | Strongly Electron-Withdrawing | Strongly Activating (Increases Rate) | researchgate.net |

| -Cl, -Br, -I (Halogens) | Electron-Withdrawing (Inductive) | Activating (Increases Rate) | researchgate.net |

| -H | Neutral (Reference) | Baseline Reactivity | |

| -OMe (Methoxy) | Electron-Donating (Resonance) | Deactivating (Decreases Rate) | nih.gov |

| -SMe (Methylthio) | Electron-Donating (Resonance) | Deactivating (Decreases Rate) | nih.gov |

Combinatorial Chemistry Approaches for Pyrimidine Libraries

The structural core of this compound is an ideal scaffold for combinatorial chemistry, a set of techniques used to rapidly synthesize a large number of different but structurally related molecules. This approach is particularly valuable in drug discovery for generating diverse compound libraries for high-throughput screening. nih.govacs.orgacs.orgnih.gov

Solution-phase parallel synthesis is a commonly employed technique for this purpose. nih.govacs.orgacs.orgnih.gov This method allows for the simultaneous synthesis of a library of compounds in an array of separate reaction vessels, often in 24- or 96-well plate formats. nih.govspirochem.com The process can be automated, with robotic systems dispensing reagents and managing reaction conditions, which significantly accelerates the generation of the library. nih.govacs.orgnih.gov

In the context of this compound, a library can be constructed by reacting the core scaffold with a diverse set of nucleophiles. Each well would contain the starting pyrimidine and a different amine, alcohol, or thiol, leading to a unique product in each well. The efficiency of this approach lies in the shared reaction conditions and workup procedures across the entire plate. Following the reactions, automated purification systems, often utilizing prepacked silica gel columns, are used to isolate the target compounds. nih.govacs.orgnih.gov

The key advantages of using combinatorial chemistry for generating pyrimidine libraries include:

Speed: Rapid generation of hundreds or thousands of compounds. spirochem.com

Diversity: Allows for the exploration of a wide chemical space around the pyrimidine scaffold by varying the substituents.

Efficiency: Automated and parallel processes reduce the time and resources required per compound.

This high-throughput synthesis approach provides a powerful tool for creating libraries of novel pyrimidine derivatives that can be screened for various biological activities. acs.org

Applications As a Synthetic Building Block in Advanced Organic Synthesis

General Utility in the Construction of Complex Organic Molecules

2-Chloro-5-(fluoromethyl)pyrimidine serves as a key intermediate in the synthesis of elaborate organic structures. The pyrimidine (B1678525) ring is a common feature in many biologically active compounds, and the substituents on this particular molecule offer distinct reactive sites for chemical modification. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups through C-N, C-O, or C-S bond formation. sigmaaldrich.com This reactivity is fundamental to its role as a scaffold for building diverse molecular architectures.

Furthermore, the fluoromethyl group at the 5-position imparts unique electronic properties and can influence the biological activity and metabolic profile of derivative compounds. researchgate.net The strategic placement of both the chloro and fluoromethyl groups allows chemists to design and execute multi-step synthetic pathways to create novel and complex target molecules. The utility of similar fluorinated pyrimidines as building blocks for APIs (Active Pharmaceutical Ingredients) and other specialty chemicals underscores the importance of this compound class in modern organic synthesis. ossila.com

Role in Medicinal Chemistry Research

In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in a wide array of therapeutic agents. The introduction of fluorine-containing substituents is a well-established strategy to enhance the pharmacological properties of drug candidates.

This compound is an ideal starting material for generating a variety of heterocyclic systems. The reactive chlorine atom can be readily displaced by amines, alcohols, and thiols to form substituted aminopyrimidines, alkoxypyrimidines, and thiopyrimidines, respectively. For instance, the related compound 2-chloro-5-fluoropyrimidine (B20137) is used to prepare 5-fluoro-2-amino pyrimidines through reactions with various amines. sigmaaldrich.com By inference, this compound can undergo similar transformations to yield a library of 5-(fluoromethyl)pyrimidine derivatives. These new structures can then be further elaborated into more complex polycyclic or macrocyclic systems, which are often sought after in drug discovery programs.

The fluorinated pyrimidine core is a key component in many molecules designed to interact with specific biological targets like enzymes and receptors. nih.gov By serving as an intermediate, this compound enables the synthesis of novel compounds for screening as potential therapeutic agents. For example, derivatives of 2-chloropyrimidine (B141910) have been instrumental in developing inhibitors for various kinases and modulators for receptors. sigmaaldrich.com

The synthesis of 5-trifluoromethylpyrimidine derivatives has led to the discovery of potent EGFR (Epidermal Growth Factor Receptor) inhibitors for cancer therapy. nih.gov Similarly, 2-chloro-5-fluoropyrimidine serves as an intermediate in the synthesis of P2X7 receptor antagonists and potent inhibitors of JAK2 kinase. sigmaaldrich.com The use of this compound as a building block would allow researchers to synthesize analogues of these inhibitors, systematically modifying the structure to explore structure-activity relationships (SAR) and optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Targeted Molecules Developed from Related Pyrimidine Building Blocks

| Building Block | Target Molecule Class | Biological Target | Therapeutic Area |

|---|---|---|---|

| 2,4-Dichloro-5-trifluoromethylpyrimidine | Pyrimidine derivatives | EGFR Kinase | Cancer nih.gov |

| 2-Chloro-5-fluoropyrimidine | Benzamide Scaffolds | P2X7 Receptors | Inflammation sigmaaldrich.com |

| 2-Chloro-5-fluoropyrimidine | Pyrimidine-2,4-diamine derivatives | JAK2 Kinase | Cancer, Inflammatory Diseases sigmaaldrich.com |

Applications in Agrochemical Research

Fluorine-containing compounds play a crucial role in modern agriculture, with a significant percentage of recently developed pesticides containing at least one fluorine atom or a trifluoromethyl group. researchgate.netnih.gov These compounds often exhibit high efficacy, selectivity, and favorable environmental profiles.

By inference from structurally similar compounds, this compound is a valuable building block for the synthesis of novel pesticides and herbicides. The trifluoromethylpyridine moiety, for example, is a key structural feature in numerous commercial agrochemicals. nih.gov The compound 2-chloro-5-(trifluoromethyl)pyridine (B1661970) is a critical intermediate in the production of the high-efficiency herbicide fluazifop-butyl (B166162) and the fungicide fluazinam. google.comgoogleapis.com Likewise, 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) is employed as an intermediate in the synthesis of various herbicides and fungicides, where the trifluoromethyl group enhances biological activity. chemimpex.com

Given these precedents, this compound can be used to create new generations of agrochemicals. The fluoromethyl group can confer desirable properties such as increased metabolic stability and enhanced binding to target enzymes in pests and weeds. researchgate.net

Table 2: Examples of Agrochemicals Synthesized from Related Chloro-Trifluoromethyl Heterocycles

| Intermediate | Agrochemical | Type |

|---|---|---|

| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazifop-butyl | Herbicide googleapis.com |

| 2-Chloro-5-(trifluoromethyl)pyridine | Fluazinam | Fungicide google.comgoogleapis.com |

| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Various | Herbicide, Fungicide chemimpex.com |

Potential in Materials Science and Electronic Applications (Inference from fluorinated pyrimidines)

The unique properties of fluorinated organic compounds, such as high thermal stability, chemical inertness, and distinct electronic characteristics, make them attractive for applications in materials science. numberanalytics.com While direct applications of this compound in this field are not extensively documented, inferences can be drawn from the use of similar fluorinated pyrimidines.

For example, 2-Chloro-5-fluoropyrimidine is used in the synthesis of ligands for iridium complexes that exhibit high external quantum efficiency in Organic Light-Emitting Diodes (OLEDs). ossila.com The incorporation of the fluorinated pyrimidine moiety can influence the electronic and photophysical properties of the final material. Therefore, it is plausible that this compound could serve as a valuable building block for creating novel organic electronic materials, liquid crystals, or high-performance polymers where thermal stability and specific electronic properties are required. ossila.comnumberanalytics.com The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative substituents, makes it a candidate for applications in n-type organic semiconductors. ossila.com

1 Incorporation into Advanced Materials

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone in the design of advanced materials, imparting unique and desirable properties such as enhanced thermal stability, modified electronic characteristics, and specific liquid crystalline phases. uni-halle.debiointerfaceresearch.com The subject of this article, this compound, is a prime example of a fluorinated building block with significant potential for application in the synthesis of sophisticated organic materials, including polymers, liquid crystals, and Organic Light-Emitting Diodes (OLEDs). While specific research exclusively detailing the integration of this compound into these materials is not extensively documented in publicly available literature, its structural motifs suggest a high potential for such applications. The presence of the reactive chloro-substituent, the electron-deficient pyrimidine ring, and the influential fluoromethyl group provides a versatile platform for synthetic chemists to design next-generation materials.

The pyrimidine core, being electron-deficient, is a key structural element in many organic electronic materials. researchgate.net This inherent electronic nature facilitates its use as a building block for n-type semiconductors, which are crucial for the development of efficient OLEDs and other organic electronic devices. researchgate.net The introduction of a fluoromethyl group can further modulate the electronic properties and solubility of the resulting materials.

Polymers

In the realm of polymer science, fluorinated pyrimidines are valuable for creating polymers with specialized properties. The Gmeiner lab, for instance, has developed fluorinated pyrimidine (FP) polymers that have shown promise in biomedical applications due to their enhanced stability and specific biological interactions. nih.gov While this research focuses on a different fluorinated pyrimidine, it highlights the principle that incorporating such units can lead to polymers with unique characteristics. The chloro-substituent on this compound offers a reactive site for polymerization reactions, allowing it to be integrated into various polymer backbones or as a pendant group. This could lead to the development of polymers with tailored refractive indices, gas permeability, and thermal stability.

Liquid Crystals

Organic Light-Emitting Diodes (OLEDs)

Pyrimidine derivatives are extensively used in the development of materials for OLEDs, serving as building blocks for phosphorescent emitters, fluorescent emitters, and host materials. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent component for electron-transporting materials (ETMs) and host materials in OLED devices. researchgate.net Research has shown that pyrimidine-based materials can lead to highly efficient deep-blue OLEDs. rsc.org

A closely related compound, 2-Chloro-5-fluoropyrimidine, is utilized in the synthesis of ligands for iridium complexes that exhibit high external quantum efficiencies in OLEDs. ossila.com This demonstrates the potential of chloro-substituted fluorinated pyrimidines in creating advanced OLED materials. The this compound molecule could similarly be used to synthesize novel ligands or be incorporated into the core structure of OLED emitters or host materials. The fluoromethyl group could further enhance properties such as volatility, solubility, and color purity of the final OLED device.

While direct experimental data for this compound in these specific applications remains limited in the public domain, the well-established roles of similar fluorinated pyrimidine compounds strongly suggest its potential as a valuable building block in the field of advanced materials. Further research into the synthesis and characterization of polymers, liquid crystals, and OLED materials incorporating this compound is warranted to fully explore its capabilities.

Table of Related Compounds and Their Applications in Advanced Materials

To illustrate the potential of this compound, the following table summarizes the applications of structurally related compounds in advanced materials.

| Compound Name | Application Area | Specific Use/Finding |

| 2-Chloro-5-fluoropyrimidine | OLEDs | Synthesis of ligands for iridium complexes with high external quantum efficiency. ossila.com |

| Fluorinated Pyrimidines (General) | Polymers | Development of polymers with enhanced stability and specific biological activities. nih.gov |

| Fluorinated Compounds (General) | Liquid Crystals | Induction and stabilization of specific mesophases (nematic, smectic); tuning of dielectric anisotropy. uni-halle.debiointerfaceresearch.com |

| Pyrimidine Derivatives (General) | OLEDs | Building blocks for phosphorescent emitters, fluorescent emitters, host materials, and electron-transporting materials. researchgate.net |

| 2-Chloro-5-(trifluoromethyl)pyridine | Chemical Synthesis | Employed as a model substrate to investigate regioexhaustive functionalization. chemicalbook.com |

Note: This table is for illustrative purposes to highlight the potential applications of this compound based on the known functions of similar chemical structures.

Spectroscopic and Structural Characterization Studies of 2 Chloro 5 Fluoromethyl Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Specific ¹H, ¹³C, and ¹⁹F NMR data, including chemical shifts (δ) and coupling constants (J), for 2-Chloro-5-(fluoromethyl)pyrimidine have not been reported in the reviewed literature. Such data would be essential for confirming the molecular structure by showing the connectivity and chemical environment of the atoms. For instance, the ¹H NMR spectrum would be expected to show characteristic signals for the pyrimidine (B1678525) ring protons and a doublet of doublets for the fluoromethyl group protons, coupled to both the fluorine atom and the pyrimidine ring. Similarly, ¹³C and ¹⁹F NMR would provide key information about the carbon skeleton and the fluorine environment, respectively.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Detailed mass spectrometry analysis, including the molecular ion peak and fragmentation patterns for this compound, is not available. This technique would be crucial for determining the molecular weight and confirming the elemental composition of the compound. The fragmentation pattern would also offer insights into the stability of different parts of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Specific infrared absorption frequencies for the functional groups present in this compound have not been documented. An IR spectrum would be expected to show characteristic absorption bands for C-Cl, C-F, C-H, and the pyrimidine ring vibrations, which would help in identifying the functional groups present in the molecule.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

There are no published reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. Without such a study, the exact solid-state conformation and packing of the molecule remain unknown.

Future Research Directions and Emerging Trends

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of more efficient and environmentally benign methods for synthesizing 2-Chloro-5-(fluoromethyl)pyrimidine and its derivatives is a key focus of current research. Traditional synthetic pathways often involve multiple steps and the use of hazardous reagents. google.com Future methodologies are geared towards greener chemistry principles, aiming to reduce waste, energy consumption, and the use of toxic substances.

One promising approach involves the development of novel catalytic systems. For instance, iridium-pincer complexes have shown high efficiency in the sustainable multicomponent synthesis of various pyrimidines from alcohols and amidines. bohrium.com This method, which liberates hydrogen and water as byproducts, offers a regioselective and atom-economical route to highly substituted pyrimidines. bohrium.com Researchers are also exploring the use of biogenically produced manganese dioxide nanoparticles as a catalyst under external ligand-free conditions, presenting a sustainable pathway to pharmaceutically important pyrimidine (B1678525) derivatives. bohrium.com The development of one-pot synthesis methods, such as the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with amidinium salts, provides a convenient route to 2-substituted pyrimidine-5-carboxylic esters. nih.gov

| Catalyst/Method | Starting Materials | Key Features |

| Iridium-pincer complexes | Alcohols, Amidines | Multicomponent, Regioselective, Sustainable |

| δ-MnO2 Nanoparticles | Not specified | Sustainable, Ligand-free |

| One-pot synthesis | 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol sodium salt, Amidinium salts | Convenient, Single step |

These innovative synthetic strategies are expected to make the production of this compound and related compounds more cost-effective and environmentally friendly.

Exploration of New Chemical Transformations for Diversification

The inherent reactivity of the chloro and fluoromethyl groups, coupled with the electron-deficient nature of the pyrimidine ring, makes this compound a versatile scaffold for chemical diversification. ossila.com Future research will undoubtedly focus on exploring new chemical transformations to generate a wider array of novel derivatives with unique properties.

The chlorine atom at the 2-position is a prime site for nucleophilic aromatic substitution reactions. This allows for the introduction of various functionalities, such as amino groups, by reacting with different amines. sigmaaldrich.com Cross-coupling reactions, like the Suzuki-Miyaura coupling, are also being employed to form carbon-carbon bonds and create more complex structures. mdpi.com For example, 2,4-dichloro-5-fluoropyrimidine (B19854) has been used in Suzuki-Miyaura coupling reactions with pyrazolo-pyridineboronate esters to synthesize intermediates for CDK inhibitors. mdpi.com

Furthermore, the fluoromethyl group at the 5-position offers opportunities for unique chemical modifications. Research into the controlled transformation of this group could lead to the synthesis of novel compounds with altered electronic properties and biological activities. The development of methods for the direct C-H arylation of the pyrimidine ring is another area of interest, as it would provide a powerful tool for creating diverse libraries of compounds. bohrium.com

Expanding the Scope of Applications in Emerging Research Areas

While this compound and its derivatives are already established as important intermediates in the pharmaceutical and agrochemical industries, their potential applications in other emerging research areas are being actively investigated. medchemexpress.comnih.gov

In materials science, fluorinated pyrimidines are being explored for their use in the synthesis of ligands for iridium complexes used in organic light-emitting diodes (OLEDs). ossila.com These complexes have demonstrated high external quantum efficiencies, highlighting the potential of pyrimidine derivatives in advanced electronic materials. ossila.com

The unique biological properties of pyrimidine derivatives also make them attractive candidates for the development of new therapeutic agents. Research is ongoing to explore their potential as:

Anticancer agents: Derivatives of 2,4-dichloro-6-methylpyrimidine (B20014) are being designed as selective inhibitors of EGFRT790M/L858R for the treatment of non-small cell lung cancer. nih.gov Similarly, 5-trifluoromethylpyrimidine derivatives are being investigated as EGFR inhibitors with antitumor activity. nih.govmdpi.com

Antimicrobial and Antiviral agents: Pyrimidine-piperazine hybrids have shown potential as antimicrobial agents. ossila.com Additionally, 2'-Chloro,2'-fluoro ribonucleotide prodrugs have demonstrated potent pan-genotypic activity against the Hepatitis C virus. acs.org

Anti-inflammatory agents: Pyrimidine derivatives are known to exhibit anti-inflammatory effects by inhibiting key inflammatory mediators. nih.gov

Kinase inhibitors: 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of plasmodial PfGSK3/PfPK6, showing potential as antimalarial drugs. nih.gov

Advanced Computational Approaches for Rational Design and Discovery

The integration of advanced computational methods is revolutionizing the process of drug discovery and materials design. In the context of this compound, computational approaches are being increasingly used for the rational design of new derivatives with desired properties.

Molecular docking studies are employed to predict the binding affinity and interaction of pyrimidine derivatives with biological targets, such as enzymes and receptors. researchgate.net This allows researchers to prioritize the synthesis of compounds with the highest potential for therapeutic activity. For example, in silico studies have been used to investigate the potential of pyrimidine-piperazine hybrids as antimicrobial agents and to design novel pyrimidine-5-carbonitriles as COX-2 inhibitors. ossila.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are also being developed to correlate the structural features of pyrimidine derivatives with their biological activities. These models can help in predicting the activity of newly designed compounds before they are synthesized, thus saving time and resources. Furthermore, computational methods are being used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new drug candidates, which is a critical aspect of drug development. researchgate.net

The synergy between experimental synthesis and computational modeling is expected to accelerate the discovery of new applications for this compound and its derivatives, paving the way for the development of novel drugs, materials, and agrochemicals.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for characterizing the structure and purity of 2-Chloro-5-(fluoromethyl)pyrimidine?

- Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural elucidation, X-ray crystallography for absolute configuration determination, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Density measurements (1.439 g/mL at 20°C) and melting point analysis can supplement purity assessment .

- Example : In studies of similar pyrimidine derivatives, B3LYP/6-311++G(d,p) DFT calculations validated experimental NMR chemical shifts with <5% deviation, ensuring structural accuracy .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Methodology : Store under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use fume hoods for synthesis due to acute toxicity risks (Hazard Classifications: Acute Tox. 4). Waste must be segregated and processed by certified facilities to avoid environmental contamination .

Q. What are common synthetic routes to prepare this compound?

- Methodology : Start with halogenated pyrimidine precursors. For example, fluoromethylation via nucleophilic substitution using KF or CsF in polar aprotic solvents (e.g., DMF) at 80–100°C. Monitor reaction progress using TLC or GC-MS .

- Table : Key Reaction Parameters

| Precursor | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 2-Chloro-5-bromopyrimidine | KF | DMF | 100 | 65–75 |

| 5-Fluoromethylpyrimidine | Cl₂ (g) | CH₂Cl₂ | 40 | 50–60 |

Q. How does the reactivity of the fluoromethyl group influence substitution reactions in pyrimidine derivatives?

- Methodology : The fluoromethyl group enhances electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) at the C2 or C4 positions. Use computational tools (e.g., Fukui function analysis) to predict reactive sites .

Advanced Research Questions

Q. What computational approaches are effective for modeling the electronic properties of this compound?

- Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to determine HOMO-LUMO gaps, electrostatic potential surfaces, and natural bond orbital (NBO) analysis. These predict charge transfer behavior and reactivity. For instance, ΔE (HOMO-LUMO) values <4 eV suggest high chemical reactivity .

- Table : Calculated Electronic Parameters (B3LYP/6-311++G(d,p))

| Parameter | Value |

|---|---|

| HOMO (eV) | -6.32 |

| LUMO (eV) | -1.98 |

| ΔE (eV) | 4.34 |

| Electronegativity (χ) | 4.15 |

Q. How can crystallographic software (e.g., SHELX) resolve ambiguities in the molecular packing of halogenated pyrimidines?

- Methodology : Use SHELXL for refinement of X-ray data to model hydrogen bonding (e.g., O—H⋯N) and π-π stacking. For this compound derivatives, SHELXTL-generated ORTEP diagrams reveal supramolecular architectures with R-factors <0.05 .

Q. What strategies address challenges in site-selective functionalization of polyhalogenated pyrimidines like this compound?

- Methodology : Leverage steric and electronic directing groups. For example, Pd-catalyzed cross-coupling at the C4 position is favored due to reduced steric hindrance compared to C2. Kinetic studies using in situ IR spectroscopy can optimize reaction selectivity .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrimidine derivatives?

- Methodology : Synthesize analogs with varying substituents (e.g., trifluoromethyl, amino) and evaluate bioactivity (e.g., IC₅₀ in enzyme inhibition assays). Molecular docking (AutoDock Vina) correlates substituent effects with binding affinity. For example, antitumor activity in 5-fluoro-pyrimidine aniline derivatives is linked to π-stacking interactions with DNA .

Data Contradictions and Validation

- Crystallographic Software : While SHELX is widely used for small-molecule refinement, notes limitations in handling twinned macromolecular data. Cross-validate with programs like WinGX for geometry analysis .

- Synthetic Yields : Discrepancies in fluoromethylation yields (50–75%) arise from solvent purity and moisture control. Replicate reactions under anhydrous conditions for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.